

A Technical Guide to the Physical Properties of Fmoc-Ser(OAll)-OH

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fmoc-ser-oall*

Cat. No.: *B15334115*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of N- α -(9-Fluorenylmethoxycarbonyl)-O-allyl-L-serine, commonly referred to as Fmoc-Ser(OAll)-OH. This amino acid derivative is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the introduction of serine residues with a selectively removable allyl protecting group on the side-chain hydroxyl function. The allyl group's orthogonality to the acid-labile side-chain protecting groups and the base-labile Fmoc group makes it an invaluable tool in the synthesis of complex peptides, cyclic peptides, and post-translationally modified peptide analogues.

Core Physical and Chemical Data

The following tables summarize the key quantitative data for Fmoc-Ser(OAll)-OH, compiled from various sources.

Identifier	Value	Reference
Chemical Name	(2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(allyloxy)propanoic acid	[1]
Synonyms	Fmoc-L-Ser(O-allyl)-OH, N-Fmoc-O-allyl-L-serine	[1][2]
CAS Number	704910-17-8	[1][2]
Molecular Formula	C ₂₁ H ₂₁ NO ₅	[1][2]

Property	Value	Reference
Molecular Weight	367.4 g/mol	[1]
Appearance	White powder or solid	[2]
Purity (HPLC)	≥ 98%	[2]
Optical Rotation	[α] ²⁰ _D = -14.8 ± 2° (c=1 in MeOH)	[2]
Density	1.3 ± 0.1 g/cm ³	
Boiling Point	590.2 ± 50.0 °C at 760 mmHg	
Storage Temperature	≤ -20 °C	[2]

Note on Melting Point and Solubility:

A specific, experimentally determined melting point for Fmoc-Ser(OAll)-OH is not readily available in the reviewed literature. For the related compound, Fmoc-Ser-OH, melting points are reported in the range of 80-90 °C and 104-106 °C. It is anticipated that Fmoc-Ser(OAll)-OH would have a distinct melting point within a similar range.

Detailed solubility data in a range of organic solvents is also not extensively published. However, based on the general solubility of Fmoc-amino acids, Fmoc-Ser(OAll)-OH is expected to be soluble in polar aprotic solvents commonly used in peptide synthesis, such as

dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM). To enhance solubility, gentle heating to 37°C and sonication may be employed.[3][4]

Experimental Protocols

While specific experimental protocols for the determination of all physical properties of Fmoc-Ser(OAll)-OH are not detailed in the available literature, standard laboratory procedures would be employed. The following are generalized protocols for key characterization and application methods.

Determination of Optical Rotation

- **Preparation of the Solution:** Accurately weigh approximately 100 mg of Fmoc-Ser(OAll)-OH and dissolve it in a 10 mL volumetric flask with methanol to achieve a concentration of 1 g/100 mL ($c=1$).
- **Instrumentation:** Use a calibrated polarimeter with a sodium lamp (D-line, 589 nm) as the light source.
- **Measurement:** Rinse the polarimeter cell with a small amount of the prepared solution before filling it. Ensure no air bubbles are present in the light path.
- **Data Acquisition:** Record the observed rotation at a constant temperature, typically 20°C.
- **Calculation:** The specific rotation $[\alpha]$ is calculated using the formula: $[\alpha] = \alpha / (l \times c)$, where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

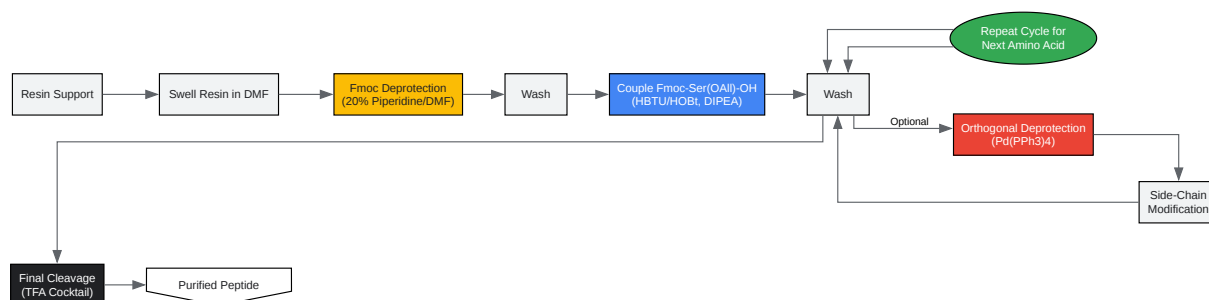
Fmoc-Ser(OAll)-OH is a key reagent in Fmoc-based SPPS. The allyl protecting group on the serine side chain allows for orthogonal deprotection, enabling site-specific modifications.

- **Resin Preparation:** Start with a suitable solid support (e.g., Wang resin, Rink amide resin) and swell it in an appropriate solvent like DMF.

- **Fmoc Deprotection:** Remove the Fmoc protecting group from the resin-bound amino acid by treating it with a 20% solution of piperidine in DMF.
- **Amino Acid Coupling:** Activate the carboxylic acid of Fmoc-Ser(OAll)-OH using a coupling reagent such as HBTU/HOBt in the presence of a base like DIPEA. Add the activated amino acid to the resin to form the peptide bond.
- **Washing:** After coupling, wash the resin extensively with DMF and other solvents to remove excess reagents and byproducts.
- **Chain Elongation:** Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
- **Allyl Deprotection (if required):** The allyl group can be selectively removed on-resin using a palladium catalyst, typically $\text{Pd(PPh}_3)_4$, in the presence of a scavenger like phenylsilane. This exposes the serine hydroxyl group for further modification.
- **Final Cleavage and Deprotection:** Once the peptide chain is fully assembled, treat the resin with a strong acid cocktail, commonly containing trifluoroacetic acid (TFA) and scavengers, to cleave the peptide from the resin and remove any remaining side-chain protecting groups.

Visualizations

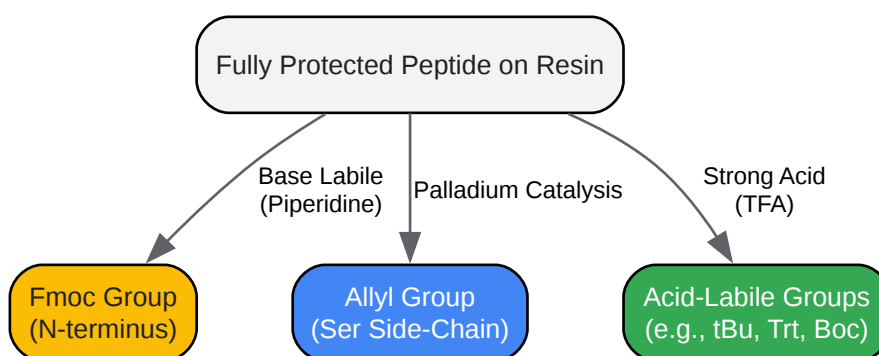
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Ser(OAll)-OH



[Click to download full resolution via product page](#)

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Logical Relationship: Orthogonal Protection Strategy



[Click to download full resolution via product page](#)

Caption: Orthogonal protection scheme in modern peptide chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fmoc-Ser(allyl)-oh | C₂₁H₂₁NO₅ | CID 58427253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. glpbio.com [glpbio.com]
- 4. glpbio.com [glpbio.com]
- To cite this document: BenchChem. [A Technical Guide to the Physical Properties of Fmoc-Ser(OAll)-OH]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15334115#fmoc-ser-oall-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com